molecular formula C8H18ClNSi B13492487 8-Aza-5-silaspiro[4.5]decane hydrochloride

8-Aza-5-silaspiro[4.5]decane hydrochloride

Cat. No.: B13492487
M. Wt: 191.77 g/mol
InChI Key: RTFFBFSCNQNHAE-UHFFFAOYSA-N
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Description

8-Aza-5-silaspiro[45]decane hydrochloride is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aza-5-silaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process can be optimized to achieve higher yields by conducting the reaction in tetrahydrofuran (THF) without isolating intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Aza-5-silaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or silicon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-Aza-5-silaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Aza-5-silaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen and silicon atoms in the spirocyclic structure can form bonds with various biological molecules, influencing their activity. This compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aza-5-silaspiro[4.5]decane hydrochloride is unique due to the presence of both nitrogen and silicon atoms in its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H18ClNSi

Molecular Weight

191.77 g/mol

IUPAC Name

8-aza-5-silaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H17NSi.ClH/c1-2-6-10(5-1)7-3-9-4-8-10;/h9H,1-8H2;1H

InChI Key

RTFFBFSCNQNHAE-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si]2(C1)CCNCC2.Cl

Origin of Product

United States

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